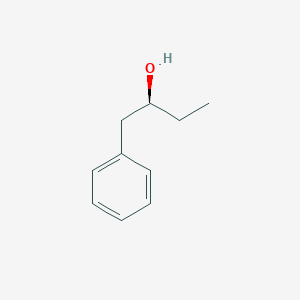

(2S)-1-phenylbutan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

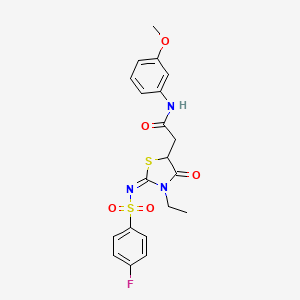

“(2S)-1-phenylbutan-2-ol” is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 .

Molecular Structure Analysis

The InChI code for “(2S)-1-phenylbutan-2-ol” is 1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(2S)-1-phenylbutan-2-ol” has a predicted boiling point of 226.6°C and a predicted density of 0.980 g/cm3 . The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

Fragrance Ingredient Research

(2S)-1-phenylbutan-2-ol, as a member of the Aryl Alkyl Alcohols (AAAs), has been studied for its use as a fragrance ingredient. A comprehensive toxicologic and dermatologic review highlighted its role in fragrance formulations and detailed its physical properties and mucous membrane irritation data (Scognamiglio et al., 2012).

Stereoselective Synthesis and Catalysis

Studies on the efficiency and selectivity of lipase-mediated resolution of 2-phenylalkanols, including derivatives of (2S)-1-phenylbutan-2-ol, have been conducted. These investigations are crucial in understanding the steric properties and enzymatic hydrolysis mechanisms for applications in stereoselective synthesis (Foley et al., 2017).

Antituberculosis Activity

Research on new compounds like 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, which include structural elements of (2S)-1-phenylbutan-2-ol, has been significant in the field of antituberculosis activity. These compounds show promising potential in clinical applications for treating tuberculosis (Omel’kov et al., 2019).

Enzymatic Oxidation Studies

(2S)-1-phenylbutan-2-ol and its derivatives have been used in studies involving oxidative kinetic resolution by enzymes like Candida parapsilosis. This research is vital for understanding the selective oxidation of secondary alcohols to corresponding keto compounds, a process significant in organic chemistry and biocatalysis (Sivakumari et al., 2014).

Glass Forming Alcohols Study

The dynamics of glass-forming alcohols, including 2-phenylbutan-1-ol, were explored using 1H field-cycling NMR relaxometry. This research contributes to our understanding of the molecular dynamics and relaxation processes in liquid alcohols, with implications for material science and physical chemistry (Carignani et al., 2021).

Enantioselective Synthesis

Research has been conducted on the kinetic resolution of (±)-1-phenylbutan-1-ol, which is related to (2S)-1-phenylbutan-2-ol, using enzymes for enantioselective synthesis. This area of study is crucial for producing chiral compounds, which have significant applications in pharmaceutical and chemical industries (García-Urdiales et al., 2001).

Metal Complexes and Antibacterial Activity

The synthesis and characterization of metal(II) complexes of derivatives of (2S)-1-phenylbutan-2-ol have been explored, highlighting their potential as antibacterial agents and antioxidants. This research is significant for developing new materials with biomedical applications (Ejidike & Ajibade, 2015).

Biofuel Production

(2S)-1-phenylbutan-2-ol and related compounds have been studied in the context of biofuel production. Research on engineered enzymes for biofuel production, involving derivatives of this compound, is essential for developing sustainable energy sources (Bastian et al., 2011).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-1-phenylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUPJHVGLFETDG-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-phenylbutan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2717981.png)

![[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2717986.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2717988.png)

![1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2717989.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2717994.png)

![2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2717999.png)

![N-[(4-bromophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2718001.png)